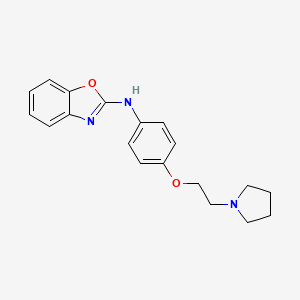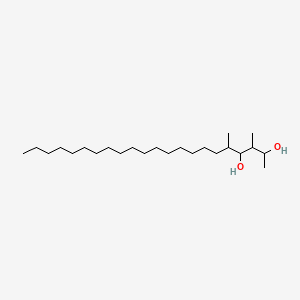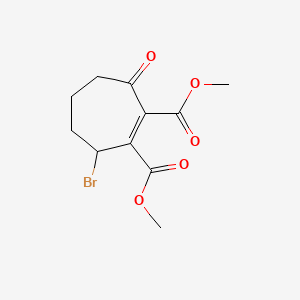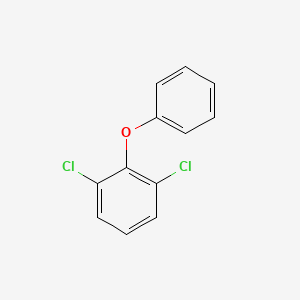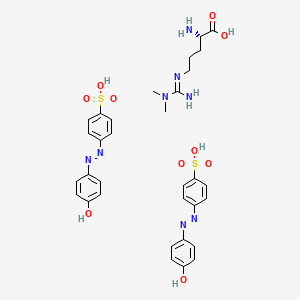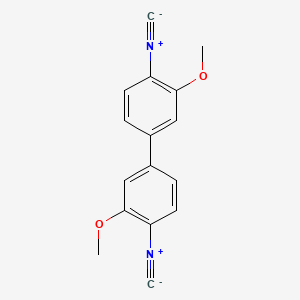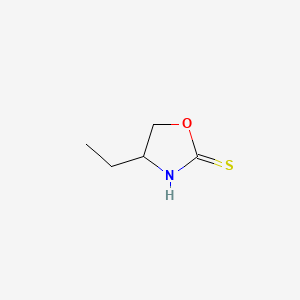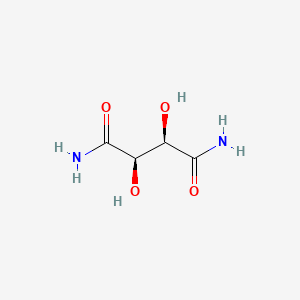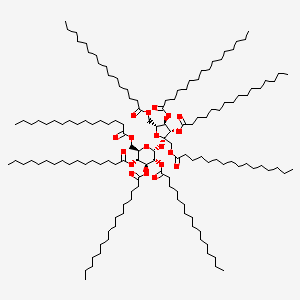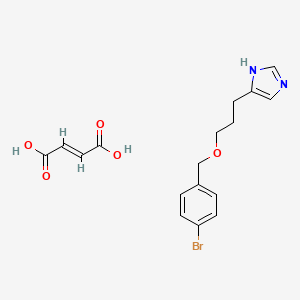![molecular formula C18H14O3 B13815927 1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)
1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the radical bromination of a methyl group followed by conversion into a phosphonate intermediate. This intermediate is then reacted with a substituted benzaldehyde in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF), followed by desilylation to yield the final product .
Industrial Production Methods
the principles of green chemistry and photochemistry, such as visible-light-mediated cycloaddition reactions, can be applied to develop more efficient and environmentally friendly production processes .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and bases (e.g., NaH) are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione involves its interaction with various molecular targets and pathways. Its effects are primarily mediated through the modulation of oxidative stress and inhibition of specific enzymes. The compound’s structure allows it to interact with DNA and proteins, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-3,6-dimethylanthra[2,3-b]furan-4,11-dione: Another anthraquinone derivative with similar structural features.
1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione: Shares the same core structure but with different substituents.
Uniqueness
This compound stands out due to its specific substitution pattern and the presence of a fused furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C18H14O3 |
|---|---|
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
1,10-dimethyl-1,2-dihydronaphtho[2,3-e][1]benzofuran-4,5-dione |
InChI |
InChI=1S/C18H14O3/c1-9-4-3-5-11-6-14-13(7-12(9)11)15-10(2)8-21-18(15)17(20)16(14)19/h3-7,10H,8H2,1-2H3 |
Clave InChI |
HPUFRAUFTLFWSC-UHFFFAOYSA-N |
SMILES canónico |
CC1COC2=C1C3=CC4=C(C=CC=C4C=C3C(=O)C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
